H-D-Abu-OtBu
Overview
Description
tert-Butyl (2R)-2-aminobutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functional group and an amino group on the second carbon of the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of H-D-Abu-OtBu can be achieved through the esterification of (2R)-2-aminobutanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of methyl (2R)-2-aminobutanoate with tert-butyl alcohol in the presence of a base catalyst like sodium methoxide. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction parameters such as temperature, pressure, and residence time .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2R)-2-aminobutanoate can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: tert-Butyl (2R)-2-aminobutanoate can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium iodide in acetone under reflux conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives such as tert-butyl (2R)-2-oxobutanoate.
Reduction: Formation of tert-butyl (2R)-2-hydroxybutanoate.
Substitution: Formation of tert-butyl (2R)-2-halobutanoate or tert-butyl (2R)-2-alkoxybutanoate.
Scientific Research Applications
Chemistry:
Protecting Group: tert-Butyl (2R)-2-aminobutanoate is used as a protecting group for amino acids in peptide synthesis due to its stability and ease of removal under mild acidic conditions.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.
Biology:
Enzyme Inhibition: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in metabolic pathways.
Medicine:
Industry:
Mechanism of Action
The mechanism of action of H-D-Abu-OtBu involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with cellular membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
- tert-Butyl (2R)-2-hydroxybutanoate
- tert-Butyl (2R)-2-oxobutanoate
- tert-Butyl (2R)-2-halobutanoate
Comparison:
- Structural Uniqueness: tert-Butyl (2R)-2-aminobutanoate is unique due to the presence of both an amino group and a tert-butyl ester group, which imparts distinct reactivity and stability compared to its analogs.
- Reactivity: The amino group in H-D-Abu-OtBu allows for a wider range of chemical reactions, including nucleophilic substitution and condensation reactions, making it more versatile in synthetic applications .
Biological Activity
H-D-Abu-OtBu, also known as this compound hydrochloride, is an amino acid derivative that has garnered attention in the fields of chemistry and biology due to its unique properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a hydrochloride moiety. The Boc group serves to protect the amine group from unwanted side reactions during chemical synthesis, while the hydrochloride enhances ionization efficiency in mass spectrometry applications, particularly in proteomics workflows.
The biological activity of this compound is primarily attributed to its interactions with proteins and enzymes. It acts by binding to specific molecular targets, thereby influencing their activity and function. This mechanism is crucial for its role in proteomics research, where it aids in the identification and characterization of proteins.
Applications in Research
This compound has several notable applications:
- Proteomics : It is extensively used in proteomics to study protein structures and functions. Its ability to introduce protective groups allows for more stable peptide synthesis and analysis.
- Chemical Synthesis : The compound serves as a building block for synthesizing more complex molecules, making it valuable in organic chemistry.
- Biochemical Pathways : Interaction studies involving this compound focus on its role in various biochemical pathways, providing insights into its potential therapeutic uses.
Comparative Analysis with Similar Compounds
This compound can be compared with other amino acid derivatives. The following table highlights key differences and similarities:
Compound | Structure Features | Primary Use |
---|---|---|
This compound | Boc protecting group | Proteomics, chemical synthesis |
H-D-Abu-OH | Hydroxyl instead of OtBu | Peptide synthesis |
Boc-Ala | Simple Boc protection | General peptide chemistry |
This comparison illustrates the unique aspects of this compound, particularly its stability under various conditions and its specific applications in proteomics.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological contexts:
- Proteomic Analysis : A study demonstrated that using this compound in mass spectrometry significantly improved the detection rates of peptides due to enhanced ionization efficiency. This finding underscores its importance in proteomic workflows.
- Interaction Studies : Research has shown that this compound interacts with neurotransmitter systems, suggesting potential implications for neurological studies. Understanding these interactions could lead to novel therapeutic strategies for treating neurodegenerative diseases.
- Synthesis Applications : In synthetic chemistry, this compound has been utilized as a precursor for developing peptide-based drugs, showcasing its versatility beyond basic research applications.
Properties
IUPAC Name |
tert-butyl (2R)-2-aminobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-6(9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHNWSLHLJLEAZ-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313994-32-0 | |
Record name | tert-butyl (2R)-2-aminobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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